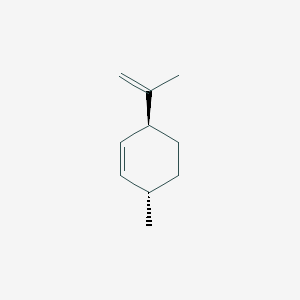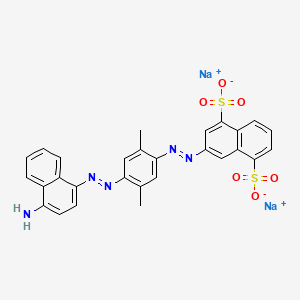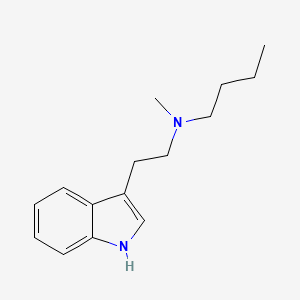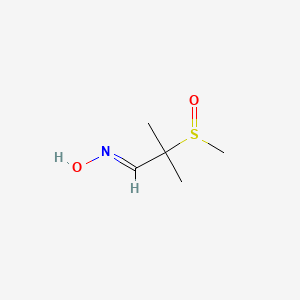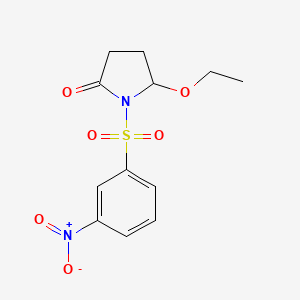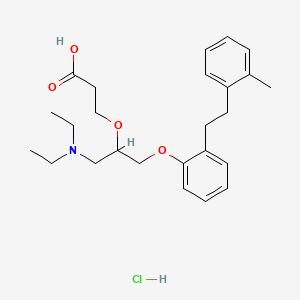
Propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride is a complex organic compound. It is characterized by its intricate molecular structure, which includes a propanoic acid backbone, a diethylamino group, and a phenoxyethoxy moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride typically involves multiple steps:
Formation of the Phenoxyethoxy Intermediate: This step involves the reaction of a phenol derivative with an ethylene oxide derivative under basic conditions to form the phenoxyethoxy intermediate.
Introduction of the Diethylamino Group: The intermediate is then reacted with diethylamine in the presence of a suitable catalyst to introduce the diethylamino group.
Formation of the Propanoic Acid Derivative: The final step involves the reaction of the diethylamino intermediate with a propanoic acid derivative under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the propanoic acid moiety, potentially forming alcohol derivatives.
Substitution: The compound may undergo substitution reactions, especially at the diethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, the compound might be used in the development of new materials or as a specialty chemical in various applications.
作用机制
The mechanism of action of propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Propanoic acid derivatives: Compounds with similar propanoic acid backbones.
Phenoxyethoxy derivatives: Compounds containing the phenoxyethoxy moiety.
Diethylamino derivatives: Compounds with the diethylamino group.
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule, which may confer unique chemical and biological properties
属性
CAS 编号 |
86819-31-0 |
|---|---|
分子式 |
C25H36ClNO4 |
分子量 |
450.0 g/mol |
IUPAC 名称 |
3-[1-(diethylamino)-3-[2-[2-(2-methylphenyl)ethyl]phenoxy]propan-2-yl]oxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C25H35NO4.ClH/c1-4-26(5-2)18-23(29-17-16-25(27)28)19-30-24-13-9-8-12-22(24)15-14-21-11-7-6-10-20(21)3;/h6-13,23H,4-5,14-19H2,1-3H3,(H,27,28);1H |
InChI 键 |
YTKXMQRDOMZLHZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(COC1=CC=CC=C1CCC2=CC=CC=C2C)OCCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


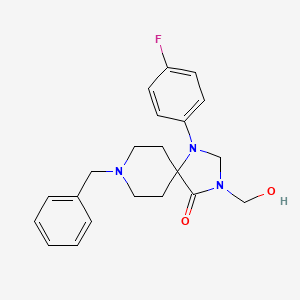
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
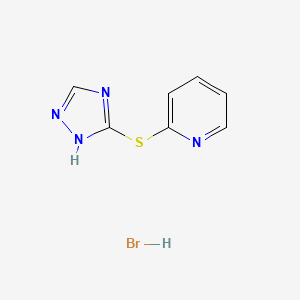
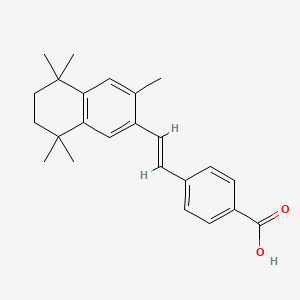
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
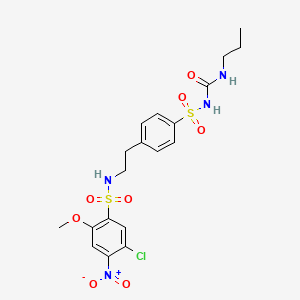
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)

